molecular formula C9H11F3N2O3 B15127583 3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine

3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B15127583
M. Wt: 252.19 g/mol
InChI Key: BISYLPMHOFXJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with dimethoxymethyl and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the dimethoxymethyl group can influence its reactivity and binding affinity. These properties contribute to the compound’s overall biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both the trifluoromethoxy and dimethoxymethyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11F3N2O3

Molecular Weight

252.19 g/mol

IUPAC Name

3-(dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C9H11F3N2O3/c1-15-8(16-2)6-5(17-9(10,11)12)3-4-14-7(6)13/h3-4,8H,1-2H3,(H2,13,14)

InChI Key

BISYLPMHOFXJCM-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CN=C1N)OC(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.